Technical Monograph: Ethyl 2-((thiophen-3-ylmethyl)amino)acetate
Technical Monograph: Ethyl 2-((thiophen-3-ylmethyl)amino)acetate
Executive Summary & Structural Significance
Ethyl 2-((thiophen-3-ylmethyl)amino)acetate (CAS: 79714-11-7) is a critical secondary amine intermediate used extensively in medicinal chemistry. It serves as a "linker scaffold," connecting a lipophilic, bioisosteric thiophene ring to a polar, functionalizable glycine ester tail.
The thiophene moiety acts as a bioisostere for the phenyl group, often improving metabolic stability and altering the electronic profile of drug candidates without significantly changing steric bulk. This specific scaffold is frequently employed in the synthesis of kinase inhibitors and receptor modulators where a flexible "hinge" region is required between aromatic domains.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate |
| CAS Number | 79714-11-7 |
| Molecular Formula | C |
| Molecular Weight | 199.27 g/mol |
| SMILES | CCOC(=O)CNCC1=CSC=C1 |
| Appearance | Pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water |
Synthetic Architecture: Reductive Amination Protocol
The most robust route for synthesizing this compound is the Reductive Amination of thiophene-3-carboxaldehyde with glycine ethyl ester hydrochloride. This method is preferred over direct alkylation to avoid over-alkylation (formation of tertiary amines) and to ensure high chemoselectivity.
Reaction Logic & Mechanism
We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.
-
Why STAB? Unlike Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too aggressive), STAB is mild and selectively reduces the intermediate imine in situ without reducing the aldehyde or the thiophene ring.
-
Base Requirement: Triethylamine (Et
N) is strictly required to liberate the free amine from the glycine ethyl ester hydrochloride salt.
Synthetic Workflow Diagram
Figure 1: Step-wise reductive amination workflow utilizing STAB for chemoselective synthesis.
Detailed Experimental Protocol
Reagents:
-
Thiophene-3-carboxaldehyde (1.0 eq)
-
Glycine ethyl ester hydrochloride (1.1 eq)
-
Triethylamine (Et
N) (1.2 eq) -
Sodium triacetoxyborohydride (STAB) (1.4 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
Procedure:
-
Free Base Formation: In a flame-dried round-bottom flask, suspend Glycine ethyl ester HCl (1.1 eq) in anhydrous DCM. Add Et
N (1.2 eq) and stir at Room Temperature (RT) for 15 minutes until the salt dissolves. -
Imine Formation: Add Thiophene-3-carboxaldehyde (1.0 eq) to the mixture. Stir for 30–60 minutes. Note: Use of a molecular sieve (3Å) can accelerate imine formation.
-
Reduction: Cool the mixture to 0°C (optional, but improves selectivity). Add STAB (1.4 eq) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under nitrogen atmosphere.
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot should disappear.
-
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x). Wash combined organics with brine, dry over Na SO , and concentrate in vacuo. -
Purification: Flash chromatography (SiO
), eluting with Hexane/EtOAc gradient (10% 40% EtOAc).
Structural Characterization (Spectroscopy)
Validation of the structure relies on confirming the presence of the thiophene ring, the integrity of the ethyl ester, and the newly formed secondary amine linkage.
Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.28 – 7.32 | Multiplet | 1H | Thiophene C2-H | Characteristic aromatic proton adjacent to Sulfur.[3] |
| 7.08 – 7.12 | Multiplet | 1H | Thiophene C5-H | Aromatic proton. |
| 6.98 – 7.02 | Doublet/Multiplet | 1H | Thiophene C4-H | Aromatic proton. |
| 4.18 | Quartet ( | 2H | -O-CH | Ethyl ester methylene; confirms ester integrity. |
| 3.82 | Singlet | 2H | Thiophene-CH | Benzylic-like methylene bridge. |
| 3.41 | Singlet | 2H | NH-CH | Glycine methylene unit. |
| 1.80 | Broad Singlet | 1H | -NH - | Exchangeable amine proton (shift varies). |
| 1.27 | Triplet ( | 3H | -O-CH | Ethyl ester methyl group. |
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Theoretical Mass: 199.27
-
Observed Signal:
-
[M+H]
: 200.3 (Base peak) -
[M+Na]
: 222.3 (Often observed depending on salt content)
-
Analytical Methodologies
To ensure purity for biological assays, a validated HPLC method is required.
HPLC Protocol (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm (Thiophene absorption) and 210 nm.
Analytical Logic Flow
Figure 2: Quality Control decision tree for intermediate validation.
Functional Utility in Drug Design
This molecule is not just an intermediate; it is a strategic pharmacophore .
-
Bioisosterism: The thiophene ring is a classical bioisostere for benzene.[4] It is electron-rich, allowing for
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets. -
Metabolic Stability: Thiophene rings are generally less susceptible to oxidative metabolism at certain positions compared to phenyl rings, though the 2-position is reactive.
-
Derivatization Potential:
-
Secondary Amine: Can be acylated (amide formation), alkylated, or sulfonated to extend the chain.
-
Ester Group: Can be hydrolyzed to the carboxylic acid (LiOH/THF) for coupling reactions or cyclized to form bicyclic heterocycles (e.g., thienopyrazinones).
-
Stability & Handling
-
Oxidation Sensitivity: Thiophenes can slowly oxidize to sulfoxides/sulfones if exposed to strong oxidants. The secondary amine is prone to N-oxidation.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Safety: Thiophene derivatives often possess a distinct sulfur odor. Handle in a well-ventilated fume hood.
References
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Retrieved from [Link]
-
Mishra, R., et al. (2020).[2][5] Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Thiophene-3-methylamine derivatives. Retrieved from [Link]
